Chemical Structure and Properties of (S)-Venlafaxine Hydrochloride
Chemical Structure and Properties of (S)-Venlafaxine Hydrochloride
Content Type: Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1]
Executive Summary
(S)-Venlafaxine hydrochloride is the S-enantiomer of the widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI) venlafaxine. While the clinically marketed formulation is a racemate (1:1 mixture of R and S), the individual enantiomers exhibit distinct pharmacological profiles.[1][2][3][4] The (S)-enantiomer is a highly selective serotonin reuptake inhibitor (SERT), whereas the (R)-enantiomer drives the norepinephrine reuptake inhibition (NET).[1][2] This guide dissects the chemical architecture, stereoselective synthesis, and pharmacological divergence of the (S)-isomer, providing a foundational reference for chiral drug development.
Molecular Architecture & Stereochemistry
Chemical Identity[5][6]
-
IUPAC Name: (1S)-1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol hydrochloride[5]
-
CAS Number: 93413-45-7 (Base), 11846745 (HCl salt entry)
-
Molecular Formula: C₁₇H₂₈ClNO₂[6]
-
Molecular Weight: 313.86 g/mol
Stereochemical Configuration
Venlafaxine possesses a single chiral center at the methine carbon of the ethyl chain. The (S)-configuration is critical for its SERT-selectivity.
-
Absolute Configuration: S
-
Optical Rotation: [α]²⁵D ≈ +24.3° to +29.9° (EtOH, c=1.0) (Note: The (R)-enantiomer is levorotatory (-), thus the (S)-enantiomer is dextrorotatory.)
Salt Form Characteristics
The hydrochloride salt is the standard pharmaceutical form, enhancing aqueous solubility and stability.
-
Appearance: White to off-white crystalline solid.
-
Solubility: Highly soluble in water (572 mg/mL) and ethanol; soluble in methanol.
Physicochemical Profile
Polymorphism
Polymorphism is a critical quality attribute for venlafaxine HCl. While most literature characterizes the racemate, the enantiomer can exist in distinct crystal lattices.
| Property | Data (Racemate Reference) | (S)-Enantiomer Specifics |
| Melting Point | 215–217°C (Form C) | ~219°C (Crystalline forms may vary) |
| Crystal System | Monoclinic (P21/n) or Orthorhombic | Likely Conglomerate or distinct lattice |
| Hygroscopicity | Non-hygroscopic | Similar profile expected |
Stability
The (S)-HCl salt is chemically stable in solid state but sensitive to oxidative degradation in solution under forced conditions. It does not undergo spontaneous racemization under physiological pH.
Synthesis & Purification: Enantioselective Resolution
Obtaining high-purity (S)-venlafaxine is best achieved via diastereomeric salt resolution of the racemate. The following protocol utilizes O,O'-di-p-toluoyl-(R,R)-tartaric acid as the chiral resolving agent.
Resolution Protocol
Objective: Isolation of (S)-Venlafaxine from Racemic Venlafaxine.
Reagents:
-
O,O'-di-p-toluoyl-(R,R)-tartaric acid (Resolving Agent)
-
Solvent: THF/Water (10:1 v/v)
Methodology:
-
Dissolution: Dissolve 1.0 equivalent of racemic venlafaxine and 0.8 equivalents of O,O'-di-p-toluoyl-(R,R)-tartaric acid in the THF/Water mixture at reflux temperature.
-
Crystallization: Allow the solution to cool slowly to room temperature (25°C) over 4–6 hours. The (S)-venlafaxine diastereomeric salt precipitates due to lower solubility.
-
Filtration: Filter the white precipitate. The filtrate is enriched with the (R)-isomer.
-
Washing: Wash the filter cake with cold THF.
-
Free Basing: Suspend the salt in water and adjust pH to >11 using 2N NaOH. Extract with ethyl acetate.
-
Salt Formation: Treat the organic layer with HCl gas or conc. HCl in isopropanol to precipitate (S)-Venlafaxine Hydrochloride.
Yield & Purity:
-
Yield: ~40–45% (theoretical max 50%)
-
Enantiomeric Excess (ee): >99% after one recrystallization.
Synthesis Workflow Diagram
Caption: Workflow for the chiral resolution of (S)-Venlafaxine using tartaric acid derivative.
Pharmacological Characterization[1][2][5][9][10][11][12][13][14]
The clinical efficacy of venlafaxine relies on the synergy between its enantiomers. However, for research purposes, distinguishing their specific affinities is crucial.
Transporter Selectivity Profile
(S)-Venlafaxine is the driver of serotonergic activity.[1][2] (R)-Venlafaxine provides the noradrenergic component.
| Target | (S)-Venlafaxine | (R)-Venlafaxine | Racemate (Clinical) |
| SERT (Serotonin) | High Affinity | Moderate Affinity | Ki ≈ 82 nM |
| NET (Norepinephrine) | Low Affinity | High Affinity | Ki ≈ 2480 nM |
| Selectivity Ratio | SERT >>> NET | NET > SERT | SERT > NET (30-fold) |
| Primary Mechanism | SSRI-like | SNRI-like | SNRI |
Note: While specific Ki values for pure enantiomers are proprietary in many datasets, the qualitative consensus establishes (S) as the serotonin-selective moiety.[1]
Mechanistic Implication
In drug development, isolating the (S)-enantiomer creates a compound that functions pharmacologically like an SSRI (e.g., fluoxetine), potentially reducing noradrenergic side effects (hypertension, tachycardia) associated with the racemate's (R)-component.
Metabolic Fate & CYP2D6 Stereoselectivity[1][4][16]
Venlafaxine undergoes extensive hepatic metabolism, primarily to O-desmethylvenlafaxine (ODV).[1][7][8][9] This process is mediated by CYP2D6 and is remarkably stereoselective.[1]
Stereoselective O-Demethylation[1][4]
-
Substrate Preference: CYP2D6 prefers the (R)-enantiomer .[1][4]
-
Kinetic Consequence:
-
(R)-Venlafaxine is cleared rapidly.
-
(S)-Venlafaxine is cleared more slowly.
-
Result: In Extensive Metabolizers (EM), the plasma concentration of (S)-Venlafaxine is significantly higher than that of (R)-Venlafaxine.[4]
-
Metabolic Pathway Diagram
Caption: Stereoselective metabolism of Venlafaxine by CYP2D6, showing preferential clearance of the (R)-enantiomer.[1][4][10]
References
-
PubChem. Venlafaxine Hydrochloride (Compound Summary). National Library of Medicine. [Link]
-
Eap, C. B., et al. (2003). Role of CYP2D6 in the stereoselective disposition of venlafaxine in humans.[1][4][10][9] Pharmacogenetics.[7][8] [Link]
-
Owens, M. J., et al. (1997). Neurotransmitter receptor and transporter binding profile of antidepressants and their metabolites.[2] Journal of Pharmacology and Experimental Therapeutics. [Link]
-
Roy, S., et al. (2007). Stable Polymorph of Venlafaxine Hydrochloride by Solid-to-Solid Phase Transition.[11] Crystal Growth & Design.[11] [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
- 6. journals.iucr.org [journals.iucr.org]
- 7. mdpi.com [mdpi.com]
- 8. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 9. Venlafaxine Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. ClinPGx [clinpgx.org]
- 11. pubs.acs.org [pubs.acs.org]
